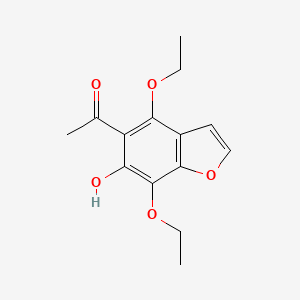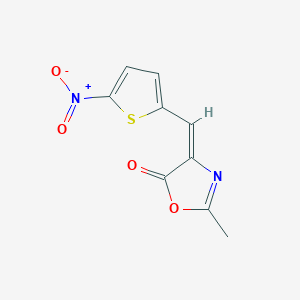
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one is a heterocyclic compound that features both an oxazole and a thiophene ring
Méthodes De Préparation
The synthesis of 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazol-5(4H)-one with 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the two heterocyclic rings. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Analyse Des Réactions Chimiques
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the methylene group under suitable conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, especially when treated with strong acids or bases.
Applications De Recherche Scientifique
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of microbial or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one include:
2-Methyl-4-((5-nitrofur-2-yl)methylene)oxazol-5(4H)-one: This compound features a furan ring instead of a thiophene ring and exhibits similar biological activities.
2-Methyl-4-((5-nitrobenz-2-yl)methylene)oxazol-5(4H)-one: This compound has a benzene ring in place of the thiophene ring and is studied for its potential as an anticancer agent.
2-Methyl-4-((5-nitropyrid-2-yl)methylene)oxazol-5(4H)-one: This compound contains a pyridine ring and is explored for its antimicrobial properties.
These compounds share structural similarities but differ in their heterocyclic rings, which can influence their chemical reactivity and biological activities.
Propriétés
Numéro CAS |
31271-13-3 |
|---|---|
Formule moléculaire |
C9H6N2O4S |
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
(4E)-2-methyl-4-[(5-nitrothiophen-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H6N2O4S/c1-5-10-7(9(12)15-5)4-6-2-3-8(16-6)11(13)14/h2-4H,1H3/b7-4+ |
Clé InChI |
ORBAXRKSMIAQFI-QPJJXVBHSA-N |
SMILES isomérique |
CC1=N/C(=C/C2=CC=C(S2)[N+](=O)[O-])/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC=C(S2)[N+](=O)[O-])C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



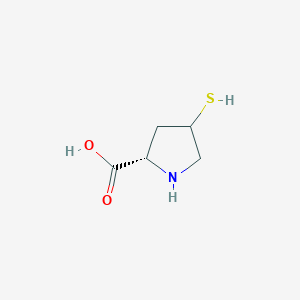
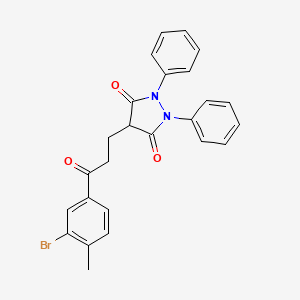
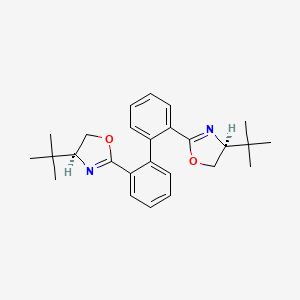
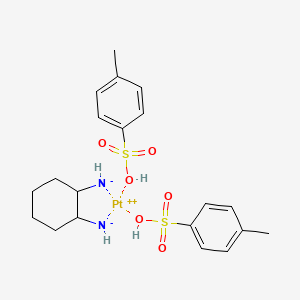

![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
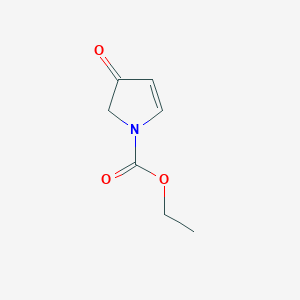

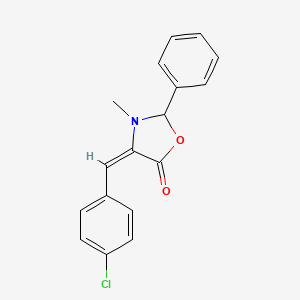
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)

